molecular formula C12H14Cl2O4S B1491363 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1284357-82-9

5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1491363
CAS No.: 1284357-82-9
M. Wt: 325.2 g/mol
InChI Key: FANRFUXTQYAXQR-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 5-Chloro-2-(oxan-2-ylmethoxy)aniline: This involves the diazotization of the aniline derivative followed by the reaction with sulfur dioxide and hydrochloric acid to form the sulfonyl chloride.

  • Direct Chlorosulfonation: This method involves the direct reaction of the benzene derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form the corresponding aniline derivative.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Common reagents include iron powder and hydrochloric acid (HCl).

  • Substitution: Common reagents include various nucleophiles and Lewis acids.

Major Products Formed:

  • Oxidation: Sulfonic acids.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its sulfonyl chloride group, which can react with various nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

  • 3-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

  • 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonic acid

Uniqueness: 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-(oxan-2-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O4S/c13-9-4-5-11(12(7-9)19(14,15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANRFUXTQYAXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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